Product packaging for Dimethyl 2,5-dimethylhexanedioate(Cat. No.:CAS No. 19550-58-4)

Dimethyl 2,5-dimethylhexanedioate

Cat. No.: B175645
CAS No.: 19550-58-4
M. Wt: 202.25 g/mol
InChI Key: LHJHRVVZHAHRCZ-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dimethylhexanedioate is a branched aliphatic diester compound provided for research and development purposes. As a derivative of hexanedioic acid (adipic acid), this molecule features methyl ester terminals and additional methyl groups at the 2 and 5 positions, which can influence its steric and electronic properties compared to linear diesters like dimethyl adipate . This structural profile makes it a valuable intermediate in organic synthesis and materials science. Its primary research applications include its use as a monomer or co-monomer in polycondensation reactions for producing specialty polyesters with modified properties, such as altered crystallinity, flexibility, and thermal stability . It also serves as a potential building block for synthesizing more complex molecules, including plasticizers, lubricants, and pharmaceutical intermediates, where the introduction of branching can fine-tune performance characteristics like solubility and viscosity . Furthermore, it can be utilized as a standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for method development . Researchers value this diester for its ability to introduce structural variety into polymer backbones and other synthetic targets. The mechanism of action for this compound in polymerizations involves standard esterification or transesterification reactions. In the presence of a catalyst, the methoxy groups of the diester are susceptible to nucleophilic attack by alcohol groups, leading to the formation of ester linkages and the release of methanol as a byproduct, thereby building the polymer chain . The branched methyl groups on the carbon chain can impact the kinetics of these reactions and the final physical properties of the resulting materials. This product is intended for research use only and is not classified as a medicinal product. It is strictly for use in a laboratory setting and is not for human, veterinary, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B175645 Dimethyl 2,5-dimethylhexanedioate CAS No. 19550-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,5-dimethylhexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJHRVVZHAHRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409012
Record name 1,6-dimethyl 2,5-dimethylhexanedioate
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-58-4
Record name 1,6-Dimethyl 2,5-dimethylhexanedioate
Source CAS Common Chemistry
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Record name 1,6-dimethyl 2,5-dimethylhexanedioate
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Record name Dimethyl 2,5-dimethyladipate
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Synthetic Methodologies for Dimethyl 2,5 Dimethylhexanedioate

Electrochemical Synthesis Routes

Electrochemical methods offer a versatile and sustainable approach to the synthesis of dimethyl 2,5-dimethylhexanedioate. These techniques utilize electrical current to drive chemical reactions, often under mild conditions and with high selectivity.

Kolbe Electrolysis for Branched Diester Production

Kolbe electrolysis is a classic organic reaction that involves the electrochemical oxidative decarboxylation of two carboxylic acid molecules to form a new carbon-carbon bond. wikipedia.org This method is particularly well-suited for the production of branched diesters like this compound. The reaction proceeds via a radical mechanism where the carboxylate ions are oxidized at the anode to form radical intermediates, which then dimerize. wikipedia.org When a mixture of different carboxylates is used, a statistical distribution of products, including cross-coupled and self-coupled dimers, is typically observed. wikipedia.org The use of smooth platinum electrodes is common for Kolbe electrolysis due to their high activity for the electrochemical oxidative coupling. rsc.org

Cross-Coupling of Bio-Organic Mono- and Diacids

A sustainable approach to synthesizing this compound involves the electrochemical cross-coupling of bio-derived mono- and diacids. rsc.org This strategy leverages readily available starting materials from biomass, aligning with the principles of green chemistry. researchgate.net

Methyl hydrogen methylsuccinate (MMSA) serves as a key precursor in the electrochemical synthesis of this compound. rsc.org MMSA itself can be synthesized from itaconic acid dimethyl ester. rsc.org In the electrochemical cell, the electrolysis of MMSA leads to the formation of this compound through a dimerization reaction. The yield of the desired product is influenced by the concentration of the precursor. rsc.org

The efficiency and selectivity of the electrochemical synthesis are highly dependent on the cell parameters. Key factors that can be optimized include:

Electrode Material: While platinum is a common choice, research has explored cheaper and more facile alternatives like Ru/TiO2-anodes. rsc.org

Solvent System: Using water or alcohol/water mixtures can be advantageous as the coupling reaction leads to the formation of a water-insoluble organic phase, simplifying product isolation through phase separation. rsc.org

Current and Temperature: The applied current and reaction temperature are critical parameters that influence the reaction rate and product distribution. For instance, in one study, the electrolysis was conducted at 0 °C with a current of 200 mA. rsc.org

ParameterValue/ConditionSource
PrecursorMethyl Hydrogen Methylsuccinate (MMSA) rsc.org
ElectrodePlatinum (Pt) or Ru/TiO2 rsc.org
SolventWater/Methanol (B129727) Mixture rsc.org
Temperature0 °C rsc.org
Current200 mA rsc.org

Catalytic Hydrogenation Pathways

Catalytic hydrogenation provides an alternative route to this compound, particularly through the reduction of unsaturated precursors.

Application of Raney Nickel Catalysis

A key method for the synthesis of this compound involves the catalytic hydrogenation of unsaturated precursors. Raney nickel, a finely powdered nickel catalyst derived from a nickel-aluminum alloy, is particularly effective for this transformation. masterorganicchemistry.comsci-hub.se The process typically involves the reduction of a mixture of isomeric linear dimers of methyl methacrylate (B99206), such as dimethyl 2,5-dimethyl-2-hexenedioate and dimethyl 2,5-dimethyl-3-hexenedioate. google.com

The hydrogenation is carried out in a reactor under elevated temperature and hydrogen pressure. In a specific example, a methylester composition containing these unsaturated dimers is hydrogenated in the presence of 5 wt.% Raney nickel. google.com The reaction proceeds to completion over a couple of hours, yielding highly pure this compound. google.com Raney nickel's high surface area and adsorbed hydrogen content make it a potent catalyst for reducing carbon-carbon double bonds to the corresponding saturated alkanes. masterorganicchemistry.comgoogle.com

Table 1: Synthesis of this compound via Raney Nickel Catalysis

Parameter Value Source
Starting Material Dimethyl 2,5-dimethyl-2-hexenedioate & Dimethyl 2,5-dimethyl-3-hexenedioate google.com
Catalyst Raney Nickel (5 wt.%) google.com
Temperature 100°C google.com
Pressure 30 bar (Hydrogen) google.com
Reaction Time 2 hours google.com
Product Yield 99% google.com
Product Purity 99.7% google.com

Formation Mechanisms in Polymerization Systems

This compound can also be formed as a significant byproduct during the polymerization of alkyl methacrylates, particularly under conditions of spontaneous thermal polymerization. wpmucdn.com

Spontaneous Thermal Polymerization of Alkyl Methacrylates

At elevated temperatures, typically between 100°C and 130°C, alkyl methacrylates like methyl methacrylate (MMA) can undergo spontaneous thermal polymerization without the need for a conventional initiator. wpmucdn.comacs.org This process is characterized by the formation of diradical species that initiate the polymerization. wpmucdn.comdrexel.edu The self-initiation mechanism involves the reaction of two monomer molecules to form a 1,4-diradical intermediate. wpmucdn.com This diradical exists initially as a singlet state, which can then undergo intersystem crossing to a more stable, longer-lived triplet state. wpmucdn.comupenn.edu

While these diradicals can initiate the growth of high molecular weight polymer chains, they are also involved in side reactions that lead to the formation of oligomers, including dimers and trimers. wpmucdn.com Experimental studies have shown that at these high temperatures, there is often low monomer conversion to polymer but a high conversion to these smaller molecules. wpmucdn.com

Double Hydrogen Transfer from Protic Solvents to 1,4-Diradical Intermediates

The formation of this compound in these polymerization systems is a direct consequence of the fate of the 1,4-diradical intermediate. wpmucdn.com Specifically, the compound is produced via a double hydrogen transfer from protic solvent molecules to the 1,4-diradical. wpmucdn.com This mechanism effectively terminates the radical and results in the saturated diester. This pathway competes with other reactions of the diradical, such as ring-closure to form cyclobutane (B1203170) derivatives or initiation of a polymer chain. wpmucdn.com The presence of this compound is therefore a key indicator of the involvement of 1,4-diradical intermediates and hydrogen transfer processes during the thermal polymerization of alkyl methacrylates. wpmucdn.com

Mechanistic Investigations and Reaction Pathways of Dimethyl 2,5 Dimethylhexanedioate Formation

Diradical-Mediated Mechanisms in Polymerization

Central to the formation of dimethyl 2,5-dimethylhexanedioate is the involvement of diradical species, which are molecules containing two unpaired electrons. These high-energy intermediates are pivotal in the self-initiation of polymerization at elevated temperatures.

In the thermal self-initiation of monomers like methyl methacrylate (B99206), a key mechanistic step is the combination of two monomer molecules to form a 1,4-diradical. upenn.eduwpmucdn.com The formation of this compound (DDH) is considered evidence for the presence of this 1,4-diradical intermediate. upenn.eduwpmucdn.com This saturated dimer is produced through a double hydrogen transfer from protic solvents to the 1,4-diradical species. upenn.eduwpmucdn.com The process suggests that the diradical, once formed, can be stabilized by abstracting hydrogen atoms from its environment, leading to a saturated molecule rather than initiating a polymer chain or cyclizing.

The behavior of the 1,4-diradical is governed by its electronic state, existing on either a singlet or a triplet potential energy surface. Initially, two monomer molecules react to form a 1,4-diradical in its singlet (ground) state (•M₂s•). wpmucdn.com This singlet diradical has two potential fates: it can undergo ring closure to form cyclobutane (B1203170) derivatives, or it can undergo intersystem crossing (ISC) to the more stable, longer-lived triplet (excited) state (•M₂t•). wpmucdn.com

Computational studies using Density Functional Theory (DFT) have been employed to explore these potential energy surfaces. wpmucdn.com The energy difference between the singlet and triplet states and the energy barriers for subsequent reactions determine the predominant reaction pathway. wpmucdn.com The triplet diradical is often postulated as the species responsible for initiating polymerization by reacting with a third monomer molecule. wpmucdn.com However, the formation of this compound highlights an alternative pathway where the diradical is quenched by solvent molecules. upenn.eduwpmucdn.com

Intermediate SpeciesElectronic StatePotential Fates
1,4-Diradical (•M₂s•) Singlet (Ground State)Ring closure (forms cyclobutane derivatives), Intersystem crossing to triplet state, Hydrogen abstraction from monomer. upenn.eduwpmucdn.com
1,4-Diradical (•M₂t•) Triplet (Excited State)Hydrogen abstraction/transfer with monomer (initiates polymerization), Quenched by protic solvents (forms DDH). upenn.eduwpmucdn.com

This table summarizes the potential reaction pathways for the diradical intermediates based on their electronic states.

The self-initiation of polymerization has been traditionally explained by the Mayo and Flory mechanisms. upenn.edu The Mayo mechanism, favored for styrene, involves a [4+2] cycloaddition to form a Diels-Alder adduct, which then reacts with a third monomer to produce initiating monoradicals. upenn.eduwpmucdn.com Theoretical calculations indicate that this pathway has a high energy barrier for acrylates, making it unlikely. wpmucdn.com

The Flory mechanism proposes the formation of a 1,4-diradical from two monomer molecules, which is a shared feature with the pathway leading to this compound. upenn.eduwpmucdn.com However, in the classical Flory mechanism, this diradical (specifically the triplet state) initiates polymerization by reacting with another monomer. wpmucdn.com The formation of this compound represents a termination or side reaction of this diradical intermediate, where it is stabilized by hydrogen transfer from the solvent rather than propagating a polymer chain. upenn.eduwpmucdn.com This distinguishes it as a specific outcome of the diradical's existence, providing evidence for the Flory-type mechanism while also illustrating a competing, non-polymerization pathway. wpmucdn.com

Dimerization and Cycloaddition Processes

The formation of dimers is a key indicator of the underlying mechanisms in thermal polymerization. These processes compete with polymer chain growth and can lead to a variety of small molecules, including the precursor to this compound.

Before the saturated this compound is formed, a linear unsaturated dimer is generated. wpmucdn.com Experimental studies of methyl methacrylate polymerization have identified significant amounts of a linear unsaturated dimer, dimethyl 2-methyl-5-methylidene-hexanedioate (DMMH), which is generated from the diradical intermediate. wpmucdn.com The formation of this linear dimer is kinetically preferred over the formation of cyclobutane derivatives. upenn.edu This unsaturated dimer is a direct product of the diradical intermediate. The subsequent formation of this compound occurs via the hydrogenation of the foundational 1,4-diradical through a double hydrogen transfer, a process particularly noted in the presence of protic solvents. upenn.eduwpmucdn.com

Dimer ProductFormation PathwaySignificance
Dimethyl 2-methyl-5-methylidene-hexanedioate (DMMH) From 1,4-diradical intermediate. wpmucdn.comEvidence for diradical mechanism; kinetically favored over cyclobutane formation. upenn.edu
This compound (DDH) Double hydrogen transfer from protic solvents to the 1,4-diradical. upenn.eduwpmucdn.comEvidence for diradical intermediate and its interaction with solvent. upenn.eduwpmucdn.com

This table outlines the formation pathways and significance of key dimer products in relation to this compound.

The formation of cyclobutane derivatives represents a competing pathway that can occur from the singlet 1,4-diradical intermediate. wpmucdn.com This process involves the diradical undergoing ring closure. upenn.edu However, in the spontaneous polymerization of acrylates, the formation of cyclobutane derivatives is often not observed, unlike in the polymerization of methyl methacrylate where 1,1,2,2-tetrasubstituted cyclobutanes are found. wpmucdn.com The absence of these cyclic compounds in acrylate (B77674) polymerization suggests that alternative pathways for the singlet diradical, such as intersystem crossing to the triplet state or the reactions leading to linear dimers, are much faster or energetically more favorable. wpmucdn.com The structural differences between acrylate and methacrylate monomers are cited as the reason for these distinct reaction kinetics and product distributions. wpmucdn.com

Polymeric Building Block Roles

This compound serves as a crucial monomer in the synthesis of a variety of polymers, offering unique properties to the resulting materials. Its branched structure, owing to the methyl groups on the carbon chain, imparts flexibility and influences the crystallinity of polymers.

Utility of Hydrolyzed Forms in Polymer Industry

While direct polymerization of this compound is common, its hydrolyzed form, 2,5-dimethyladipic acid, holds potential as a building block in the polymer industry. The hydrolysis of the ester groups yields the corresponding dicarboxylic acid, which can then be reacted with diamines to form polyamides. This process is analogous to the synthesis of widely used polyamides like Nylon 6,6, which is produced from the polycondensation of adipic acid and hexamethylenediamine.

The synthesis of semi-aromatic polyamides from the dimethyl ester derivative of 2,5-furandicarboxylic acid (DMFDC) with aliphatic diamines has been demonstrated to yield polymers with high glass transition temperatures, ranging from 97 to 140°C. researchgate.net This suggests that polyamides derived from 2,5-dimethyladipic acid could also exhibit valuable thermal properties. The polycondensation of 2,5-dimethyladipic acid with various diamines would lead to a new class of polyamides with potentially enhanced solubility and processing characteristics due to the presence of the methyl side groups.

Significance in Polyester (B1180765) Production for Fabrics, Films, and Plastics

This compound is a key component in the production of a diverse range of polyesters, contributing to materials used in fabrics, films, and plastics. Through a process of transesterification with various diols, this diester can be incorporated into polymer chains, influencing their physical and mechanical properties. The choice of the diol and the polymerization conditions allows for the tailoring of the final polyester's characteristics, such as its melting point, glass transition temperature, and crystallinity. mdpi.com

The synthesis of polyesters often involves a two-step melt polymerization technique. The initial step, esterification or transesterification, is carried out at moderate temperatures and pressures, typically using an excess of the diol to produce short-chain oligomers. mdpi.com In the subsequent polycondensation step, high temperatures and vacuum are applied to facilitate the reaction of these oligomers into high-molecular-weight polymers. mdpi.com The use of catalysts is crucial in this process to achieve the desired molecular weight and reaction rates.

For instance, the synthesis of poly(1,4-cyclohexanedimethylene 2,6-naphthalate) (PCHDMN) from dimethyl 2,6-naphthalenedicarboxylate and 1,4-cyclohexanedimethanol (B133615) (CHDM) highlights a similar process that could be adapted for this compound. researchgate.net The resulting polyesters can be amorphous or semi-crystalline, depending on the monomers used and the stereochemistry of the components. mdpi.com This versatility allows for the creation of polyesters suitable for a wide array of applications, from flexible films to rigid plastic components.

Synthetic Intermediate Functions

Beyond its direct role in polymerization, this compound serves as a valuable intermediate in the synthesis of other chemical compounds, including a variety of esters and potentially biologically active molecules.

Precursor in the Synthesis of Various Esters and Polymers

As a diester, this compound can undergo transesterification with a wide range of alcohols to produce different esters. This reaction involves the exchange of the methoxy (B1213986) group of the ester with another alcohol, catalyzed by either an acid or a base. This versatility makes it a key precursor for creating a library of esters with tailored properties for specific applications, such as specialty plasticizers, solvents, and lubricants.

Furthermore, its role as a precursor extends to the synthesis of novel polymers. By reacting with different diols or other functional monomers, a vast array of polyesters and other copolymers can be synthesized with unique architectures and properties. For example, it can be used in the synthesis of polyester diols, which are key components in the production of polyurethanes. google.com

Intermediacy in the Synthesis of Biologically Active Compounds

The structural motif of "2,5-dimethyl" substitution is found in various biologically active compounds. While direct synthesis from this compound is an area of ongoing research, its derivatives hold promise. For instance, the 2,5-dimethylphenyl scaffold is a key feature in certain antimicrobial compounds. thegoodscentscompany.com The synthesis of N-2,5-dimethylphenylthioureido acid derivatives has been explored for developing new antimicrobial candidates. thegoodscentscompany.com

Additionally, related structures like 2,5-dimethyl pyrazine (B50134) are utilized as intermediates in the pharmaceutical industry, notably in the production of the tuberculosis drug pyrazinamide. chemicalbook.com The synthesis of 2,5-dimethoxyphenylacetic acid, another compound with potential biological relevance, has also been a subject of study. mdpi.com These examples highlight the potential for this compound to serve as a starting material or key intermediate for the synthesis of complex molecules with biological activity, following appropriate chemical modifications.

Specialized Industrial Implementations

The unique chemical properties of this compound have led to its use in specialized industrial applications, particularly in the fragrance and plasticizer industries.

Its structural analog, dimethyl adipate, is known for its use as a fragrance ingredient, often characterized by a nutty and bitter aroma. thegoodscentscompany.com Similarly, other dimethyl esters find application in fragrance compositions. epo.org While specific fragrance applications for this compound are not widely documented, its ester nature suggests potential in this area.

Advanced Applications in Chemical and Material Science

Application as a Component in Fragrance and Flavor Formulations

Extensive research of publicly available scientific literature and commercial data sources did not yield any specific information regarding the application of Dimethyl 2,5-dimethylhexanedioate as a component in fragrance and flavor formulations. While esters, as a chemical class, are well-known for their contributions to the aromas and flavors of various natural and formulated products, no data was found detailing the sensory properties (odor or taste) of this compound or its use in this context.

Aliphatic diesters are often characterized as low-odor solvents, a property that may render them unsuitable for direct use as fragrance or flavor ingredients, which typically require a distinct and desirable sensory profile. jrhessco.com The fragrance and flavor industry utilizes a wide array of esters for their characteristic fruity, sweet, and floral notes. nih.govnih.gov However, the specific structure of this compound, a dimethyl ester of a C8 dicarboxylic acid, does not appear in databases of common fragrance and flavor compounds.

For context, other dimethyl esters have found applications in the flavor and fragrance industry. For instance, Dimethyl sulfide (B99878) is a known flavor component, and Dimethyl anthranilate is used in grape and other fruit flavors. However, the sensory properties of esters are highly dependent on their specific chemical structure, and no direct analogy can be drawn to this compound without specific experimental data.

Further research would be required to determine the olfactory and gustatory properties of this compound and to assess its potential for use in fragrance and flavor formulations.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculation Methodologies

Quantum chemical calculations, especially Density Functional Theory (DFT), have been a cornerstone in understanding the energetics and pathways of reactions that can generate Dimethyl 2,5-dimethylhexanedioate as a byproduct.

Density Functional Theory (DFT) Applications for Reaction Energetics

DFT has been widely applied to investigate the self-initiation mechanisms of thermal polymerization of acrylates, such as methyl methacrylate (B99206) (MMA). upenn.edu These studies are crucial because this compound is known to be produced via a double hydrogen transfer from protic solvents to a 1,4-diradical intermediate formed during such polymerizations. upenn.edu

Theoretical investigations have employed various levels of theory to accurately model these reactions. For instance, DFT calculations have been used to determine the energy barriers for the formation of key intermediates. upenn.edu The choice of functional and basis set is critical in these calculations to obtain results that are in good agreement with experimental observations.

Construction and Analysis of Potential Energy Surfaces

The exploration of potential energy surfaces (PES) is a powerful tool for understanding reaction mechanisms. wpmucdn.com For reactions involving multiple steps and intermediates, such as those leading to the formation of this compound, mapping the PES helps in identifying the most favorable reaction pathways. wpmucdn.com

Classical transition state theory is often applied to reactions occurring on a single PES with spin-conservation. wpmucdn.com However, for processes involving changes in spin state, such as the intersystem crossing of a singlet diradical to a triplet diradical, more advanced methods like non-adiabatic transition state theory (NA-TST) are necessary to fully understand the reaction dynamics. wpmucdn.com The analysis of the PES can reveal transition state geometries and the energies of reactants, intermediates, and products, providing a comprehensive picture of the reaction landscape.

Kinetic and Thermodynamic Predictions

Theoretical calculations provide valuable predictions of the kinetic and thermodynamic parameters that govern the formation of compounds like this compound.

Elucidation of Energy Barriers for Reaction Pathways

A key outcome of computational studies is the determination of activation energy barriers for different reaction pathways. wpmucdn.com For example, in the context of acrylate (B77674) polymerization, the energy barriers for the formation of various dimers and intermediates have been calculated. wpmucdn.com These barriers dictate the rate at which different reactions proceed and can explain the distribution of products observed experimentally. The formation of this compound is intrinsically linked to the energetics of the precursor 1,4-diradical, and understanding the barriers to its formation and subsequent reactions is essential.

Theoretical Validation of Self-Initiation Mechanisms

Computational chemistry has been pivotal in validating proposed mechanisms for the self-initiation of acrylate polymerization. upenn.edu The formation of this compound serves as an experimental marker for the occurrence of specific reaction intermediates, namely the 1,4-diradical. upenn.edu Theoretical studies that predict the formation of this diradical and its subsequent reaction via hydrogen transfer to yield this compound provide strong evidence for the proposed self-initiation pathways. upenn.edu By comparing theoretically predicted rate coefficients with experimentally estimated values, the validity of the underlying mechanistic models can be assessed.

Analytical Methodologies in Dimethyl 2,5 Dimethylhexanedioate Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. For Dimethyl 2,5-dimethylhexanedioate, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for providing a detailed picture of its atomic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Purity Determination

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum for this compound is expected to show distinct signals corresponding to the chemically non-equivalent protons in its structure. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons giving rise to the signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Based on the structure of this compound, the following ¹H-NMR signals can be predicted. Due to the presence of two stereocenters at the C2 and C5 positions, the compound can exist as a mixture of diastereomers (a meso-compound and a pair of enantiomers), which can lead to more complex spectra than the simplified prediction below.

Predicted ¹H-NMR Data for this compound (Note: These are theoretical predictions and actual experimental values may vary.)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 3.67Singlet6H-OCH₃
b~ 2.5 - 2.7Multiplet2H-CH(CH₃)-
c~ 1.5 - 1.8Multiplet4H-CH₂-CH₂-
d~ 1.15Doublet6H-CH(CH₃)-

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each chemically unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum.

Similar to the ¹H-NMR, the presence of diastereomers can result in a more complex spectrum than the simplified prediction.

Predicted ¹³C-NMR Data for this compound (Note: These are theoretical predictions and actual experimental values may vary.)

SignalPredicted Chemical Shift (δ, ppm)Assignment
a~ 175 - 177C=O
b~ 51 - 52-OCH₃
c~ 40 - 42-CH(CH₃)-
d~ 30 - 33-CH₂-
e~ 15 - 18-CH(CH₃)-

Chromatographic Separation Techniques

Chromatographic methods are essential for separating components of a mixture and for determining the purity of a compound. For a relatively volatile compound like this compound, gas chromatography is the most suitable technique.

Gas Chromatography (GC) for Composition and Purity Assessment

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound and quantifying its presence in a mixture. In GC, the sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

A typical GC analysis of a diester like this compound would involve a non-polar or medium-polarity capillary column (e.g., a polysiloxane-based stationary phase). The oven temperature would be programmed to ramp up to ensure the elution of the compound in a reasonable time with good peak shape. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. The purity is determined by the relative area of the peak corresponding to the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. This technique is used to definitively confirm the identity of this compound. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation patterns for esters would also be anticipated. These include the loss of the methoxy (B1213986) group (-OCH₃) to give a characteristic [M-31]⁺ peak, and the loss of the methoxycarbonyl group (-COOCH₃) to give an [M-59]⁺ peak. Alpha-cleavage and McLafferty rearrangement are also possible fragmentation pathways that would yield characteristic ions.

Mass Spectrometry for Molecular Characterization

Mass spectrometry stands as a cornerstone technique for the molecular characterization of chemical compounds. In the context of this compound, it provides invaluable information on molecular weight, structure, and purity.

Contextual Application of MALDI Mass Spectrometry in Polymer Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of synthetic polymers. wpmucdn.com While direct studies on polymers exclusively synthesized from this compound are not extensively documented in the provided search results, the principles of MALDI polymer analysis are broadly applicable. This soft ionization method is well-suited for large molecules, minimizing fragmentation and primarily producing singly charged ions, which simplifies spectral interpretation. wpmucdn.comnih.gov

When a polymer is synthesized using this compound as a monomer, MALDI-TOF MS can be employed to determine key characteristics of the resulting polymer chains. The technique allows for the determination of absolute molecular weights of oligomers, in contrast to the relative molecular weights obtained from methods like gel permeation chromatography. waters.com This is crucial for understanding the polymer's molecular weight distribution.

The process typically involves co-crystallizing the polymer sample with a suitable matrix, such as dithranol or 2,5-dihydroxybenzoic acid (DHB). wpmucdn.com For most synthetic polymers, ionization occurs through cationization, often with alkali metals (e.g., Na+, K+) or transition metals (e.g., Ag+, Cu+). waters.com The choice of cationizing agent can depend on the specific polymer's chemical nature.

Key information that can be obtained from the MALDI-TOF MS analysis of a polymer containing this compound includes:

Molecular Weight Averages: Calculation of the number-average molecular weight (Mn) and weight-average molecular weight (Mw).

Polydispersity Index (PDI): Determined from the ratio of Mw/Mn, indicating the breadth of the molecular weight distribution.

End-Group Analysis: Identification of the chemical nature of the groups at the ends of the polymer chains.

Repeating Unit Mass: Confirmation of the mass of the monomeric unit within the polymer structure.

For high molecular weight polyesters, a technique involving on-plate alkaline degradation prior to MALDI-TOF MS analysis can be utilized. nih.gov This method breaks down long polymer chains into smaller, more easily analyzable oligomers, enabling high-resolution mass analysis. nih.gov

Predicted Collision Cross Section (CCS) Analysis for Adducts

These prediction models utilize molecular descriptors derived from the 2D or 3D structure of a compound to calculate its theoretical CCS value. mdpi.com The accuracy of these predictions is crucial for increasing confidence in compound identification in complex mixtures. nih.gov

For a compound like this compound, CCS values would be predicted for common adducts formed in the mass spectrometer, such as protonated ([M+H]⁺) and sodiated ([M+Na]⁺) ions. nih.gov Studies have shown that machine learning-based prediction models can achieve high accuracy, with prediction errors often below 5%. nih.gov For instance, a support vector machine-based model showed that 92.6% of protonated and 81.3% of sodiated adducts had a prediction error of less than 5%. nih.gov

The predicted CCS values can then be used as an additional filter in analytical workflows to increase the confidence of identification, especially when distinguishing between isomers. semanticscholar.org

Below is an interactive table showcasing hypothetical predicted CCS values and prediction errors for common adducts of this compound, based on typical performance of prediction models.

Adduct IonPredicted CCS (Ų)Estimated Prediction Error (%)
[M+H]⁺155.21.8
[M+Na]⁺160.52.5
[M+K]⁺168.32.8

Note: The values in this table are illustrative and based on the general accuracy of CCS prediction models reported in the literature. mdpi.comnih.gov

Research Directions and Future Perspectives

Innovation in Sustainable Synthetic Pathways

The industrial synthesis of diesters traditionally relies on Fischer esterification of the corresponding dicarboxylic acid with an alcohol in the presence of a strong acid catalyst. For Dimethyl 2,5-dimethylhexanedioate, this would involve the reaction of 2,5-dimethylhexanedioic acid with methanol (B129727). However, future research is poised to move beyond these conventional methods, focusing on more sustainable and efficient synthetic routes.

One of the most promising areas of innovation lies in biocatalysis . The use of enzymes, particularly lipases, as catalysts for esterification reactions offers several advantages over traditional chemical catalysts. beilstein-journals.orgnih.govnih.govdntb.gov.ua Lipase-catalyzed reactions can often be performed under milder conditions, reducing energy consumption and the formation of byproducts. beilstein-journals.orgnih.govnih.govdntb.gov.ua Furthermore, the high selectivity of enzymes can lead to purer products, simplifying downstream processing. beilstein-journals.orgnih.govnih.govdntb.gov.ua The development of robust and reusable immobilized lipase (B570770) systems for the synthesis of this compound from 2,5-dimethylhexanedioic acid and methanol represents a key future research direction.

Another innovative approach is the use of catalytic oxidation of diols . The precursor, 2,5-dimethylhexane-1,6-diol (B15375796), could potentially be oxidized to the corresponding dicarboxylic acid, which is then esterified. epa.govchemsrc.comchemcd.comnih.govnih.govnih.gov Research into selective oxidation catalysts, such as those based on supported noble metals or transition metal oxides, could provide a more direct and atom-economical route to the final diester product.

The table below outlines potential sustainable synthetic pathways for this compound that warrant further investigation.

Synthetic PathwayPrecursorsPotential AdvantagesResearch Focus
Biocatalytic Esterification2,5-Dimethylhexanedioic acid, MethanolMild reaction conditions, high selectivity, reduced wasteDevelopment of robust immobilized lipases, optimization of reaction parameters
Catalytic Oxidation-Esterification2,5-Dimethylhexane-1,6-diol, MethanolPotentially fewer steps, use of a readily available precursorDesign of selective oxidation catalysts, one-pot reaction systems
Carbonylation ReactionsAlkenes, Carbon Monoxide, MethanolUtilization of simple and abundant feedstocksDevelopment of efficient and selective carbonylation catalysts

Expansion of Applications in Advanced Materials

The applications of this compound in advanced materials are currently underexplored, presenting a significant opportunity for future research. Based on the properties of similar diesters, such as dimethyl adipate, several potential applications can be envisioned. nih.govwikipedia.org

One key area is in the development of novel polymers and polyesters . As a diester, this compound can act as a monomer in polycondensation reactions with diols to produce polyesters. The presence of the two methyl groups on the hexane (B92381) backbone would likely impart unique properties to the resulting polymer, such as increased hydrophobicity, altered crystallinity, and improved solubility in organic solvents compared to polyesters derived from unsubstituted adipic acid. These properties could be advantageous in applications such as specialty coatings, adhesives, and engineering plastics.

Furthermore, this compound could serve as a high-performance plasticizer for various polymers, including polyvinyl chloride (PVC). Its branched structure might lead to improved plasticizing efficiency and lower volatility compared to linear analogues. Research into the compatibility and performance of this diester as a plasticizer in different polymer matrices is a promising avenue.

The potential for this compound to act as a building block for dendrimers and other complex macromolecules also warrants investigation. The two ester functionalities provide reactive sites for the controlled, stepwise synthesis of highly branched structures with potential applications in drug delivery, catalysis, and nanotechnology.

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. While the fundamental mechanisms of esterification, hydrolysis, and transesterification are well-established, the influence of the methyl substituents in this specific molecule presents interesting questions for future study.

The mechanism of its formation via Fischer esterification involves the protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent elimination of water. Future research could focus on computational modeling and kinetic studies to understand how the steric hindrance and electronic effects of the methyl groups influence the reaction rates and equilibrium position.

The hydrolysis of this compound, the reverse of its formation, is another important reaction to study, particularly for understanding its environmental fate and stability in aqueous environments. The mechanism can be either acid- or base-catalyzed. Elucidating the kinetics and stereoelectronic effects in these hydrolysis reactions will be critical.

Furthermore, the mechanism of its reduction to 2,5-dimethylhexane-1,6-diol using reducing agents like lithium aluminum hydride follows a nucleophilic acyl substitution pathway. A detailed mechanistic investigation could lead to the development of more selective and milder reduction methods. A potential SN1 reaction mechanism between the related 2,5-dimethyl-2,5-hexanediol (B89615) and hydrochloric acid has been explored, providing a basis for understanding substitution reactions in this chemical family. chegg.com

Integration with Green Chemistry Principles

The future development and application of this compound should be guided by the principles of green chemistry to ensure its environmental and economic sustainability. mlsu.ac.in

Prevention of Waste: The design of synthetic pathways with high atom economy, such as the direct carbonylation of alkenes or the use of highly selective catalysts, will be paramount in minimizing waste generation. mlsu.ac.in

Safer Solvents and Auxiliaries: Research should focus on utilizing greener solvents for its synthesis and processing, such as supercritical carbon dioxide or bio-based solvents, to replace hazardous organic solvents. mlsu.ac.in The development of solvent-free reaction conditions is an even more desirable goal.

Design for Energy Efficiency: The use of biocatalysts and the development of catalytic systems that operate at ambient temperature and pressure will significantly reduce the energy requirements for the production of this compound. mlsu.ac.in

Use of Renewable Feedstocks: A long-term goal is to develop synthetic routes that start from renewable bio-based resources. This could involve the fermentation of sugars to produce 2,5-dimethylhexanedioic acid or its precursors.

Design for Degradation: Understanding the biodegradability of this compound is essential. Future research should investigate its environmental persistence and design it to break down into innocuous products after its intended use.

By proactively incorporating these green chemistry principles, the scientific community can ensure that the future exploration and application of this compound contribute positively to a more sustainable chemical industry.

Q & A

Q. How can researchers elucidate the hydrolysis mechanism of this compound under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Hydrolysis : Probe via 1H^1H-NMR by tracking methoxy group depletion and carboxylic acid formation.
  • Basic Hydrolysis (Saponification) : Monitor hydroxide ion consumption via pH stat titration.
  • Isotopic Labeling : Use 18O^{18}O-labeled water in kinetic isotope effect (KIE) studies to confirm nucleophilic attack pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.